![molecular formula C13H26BrNO2 B6211027 tert-butyl N-(7-bromoheptyl)-N-methylcarbamate CAS No. 2734864-63-0](/img/no-structure.png)
tert-butyl N-(7-bromoheptyl)-N-methylcarbamate
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Description
“tert-Butyl (7-bromoheptyl)carbamate” is a chemical compound with the CAS Number: 142356-34-1 . It has a molecular weight of 294.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is tert-butyl (7-bromoheptyl)carbamate . Its InChI Code is 1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(7-bromoheptyl)-N-methylcarbamate can be achieved through a three-step reaction pathway.", "Starting Materials": [ "tert-butyl carbamate", "7-bromoheptan-1-ol", "methyl iodide", "potassium carbonate", "acetonitrile", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of N-(7-bromoheptyl)tert-butylcarbamate", "React tert-butyl carbamate with 7-bromoheptan-1-ol in the presence of potassium carbonate and acetonitrile as a solvent. The reaction is carried out at room temperature for 24 hours.", "Step 2: Synthesis of N-(7-bromoheptyl)-N-methylcarbamate", "React N-(7-bromoheptyl)tert-butylcarbamate with methyl iodide in the presence of potassium carbonate and acetonitrile as a solvent. The reaction is carried out at room temperature for 24 hours.", "Step 3: Synthesis of tert-butyl N-(7-bromoheptyl)-N-methylcarbamate", "React N-(7-bromoheptyl)-N-methylcarbamate with tert-butyl chloride in the presence of potassium carbonate and diethyl ether as a solvent. The reaction is carried out at room temperature for 24 hours." ] } | |
CAS RN |
2734864-63-0 |
Product Name |
tert-butyl N-(7-bromoheptyl)-N-methylcarbamate |
Molecular Formula |
C13H26BrNO2 |
Molecular Weight |
308.3 |
Purity |
95 |
Origin of Product |
United States |
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